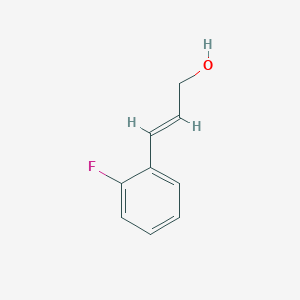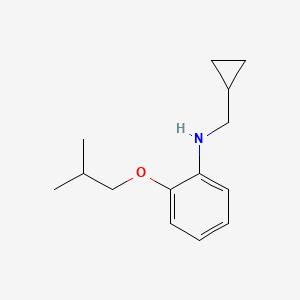
1-(Pyridin-4-yl)cyclopropanecarboxylic acid
概要
説明
1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 920297-29-6 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 1-(4-pyridinyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) .
Molecular Structure Analysis
The InChI code for 1-(Pyridin-4-yl)cyclopropanecarboxylic acid is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis and Bioactivity Applications
Cyclopropanecarboxylic acid derivatives, including structures similar to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, have been studied for their bioactivity. Notably, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown that some compounds exhibit significant herbicidal and fungicidal activities, indicating potential applications in agriculture (Tian et al., 2009).
Supramolecular Chemistry
In supramolecular chemistry, derivatives related to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid have been incorporated into environmentally responsive pseudorotaxanes. These structures demonstrate the ability to respond to environmental stimuli such as pH and temperature changes, showcasing potential applications in the development of smart materials and molecular devices (Gong et al., 2011).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The field of coordination chemistry has seen the use of pyridin-4-yl derivatives in the construction of complex entangled structures and metal-organic frameworks (MOFs). These compounds can serve as ligands to form bi- and tri-metallic core-based entangled frameworks, which may find applications in gas storage, catalysis, and luminescent materials (Li et al., 2012).
Crystal Engineering
1-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives have been explored in crystal engineering, where their interactions have been studied for the development of cocrystals with potential applications in material science. The ability to form specific hydrogen bonding patterns with other molecules like pyridine allows for the design of novel crystalline materials with desired physical properties (Bhogala & Nangia, 2003).
Organic Synthesis and Drug Design
Compounds structurally related to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid have been synthesized and evaluated for their potential in drug design, showcasing the versatility of cyclopropane derivatives in medicinal chemistry. For example, the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has demonstrated antimicrobial and antitubercular activities, highlighting the importance of such compounds in developing new therapeutics (Dave et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKQRSPIYBONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717187 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)cyclopropanecarboxylic acid | |
CAS RN |
920297-29-6 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



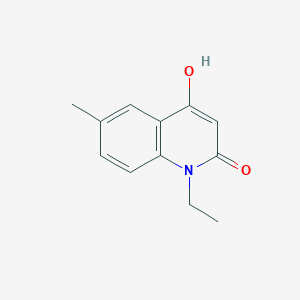
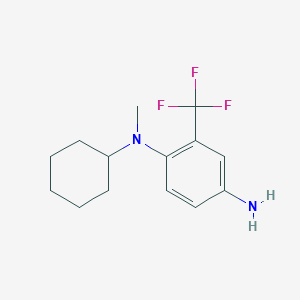
![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)
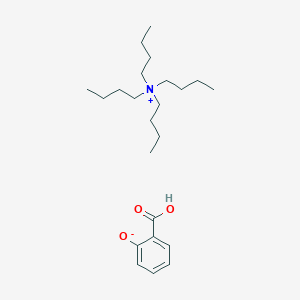
![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
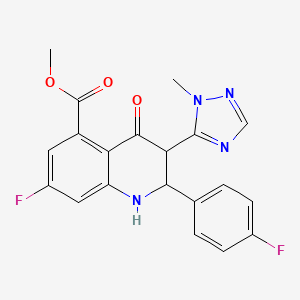
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)
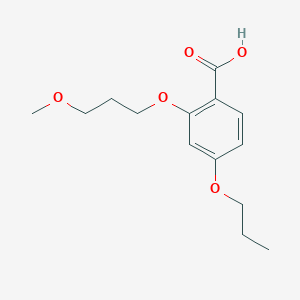
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)
